REACTION_CXSMILES
|
N/C(/C#N)=C(\N[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[F:18])=[O:8])/C#N.FC1C=C(OC)C=CC=1N.C(Cl)(=O)OC(Cl)(Cl)Cl.CCOC(C)=O>C1(C)C=CC=CC=1>[F:18][C:11]1[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=1[N:9]=[C:7]=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N\C(=C(\C#N)/NC(=O)NC1=C(C=C(C=C1)OC)F)\C#N
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
C(OC(Cl)(Cl)Cl)(=O)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 110° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a purple suspension
|
Type
|
TEMPERATURE
|
Details
|
Upon heating
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.6 mmol | |
AMOUNT: MASS | 0.936 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |